molecular formula C15H16N2OS B4990954 N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4990954
M. Wt: 272.4 g/mol
InChI Key: HFOUWVBAAYWMHG-UHFFFAOYSA-N
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Description

N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of thiophene derivatives with pyridine under specific conditions. For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes involving thiophene and pyridine derivatives.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(PYRIDIN-3-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-pyridin-3-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(17-12-6-4-8-16-10-12)14-9-11-5-2-1-3-7-13(11)19-14/h4,6,8-10H,1-3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOUWVBAAYWMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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